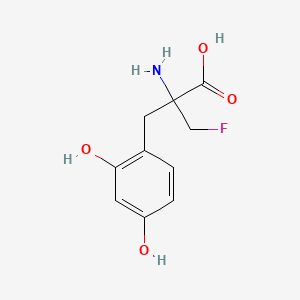![molecular formula C20H12N2O3 B13133583 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- CAS No. 117047-51-5](/img/structure/B13133583.png)
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an azo group (-N=N-) linked to a hydroxyphenyl group and an anthracene-9,10-dione core. Anthraquinone derivatives are known for their vibrant colors and are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione typically involves the diazotization of 4-aminophenol followed by coupling with anthracene-9,10-dione. The reaction conditions often include acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione involves its interaction with biological molecules through its azo and anthraquinone moieties. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: Lacks the azo group but shares the anthraquinone core.
2-((4-Methoxyphenyl)diazenyl)anthracene-9,10-dione: Similar structure with a methoxy group instead of a hydroxy group.
1,4-Diaminoanthraquinone: Contains amino groups instead of the azo linkage.
Uniqueness
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is unique due to the presence of both the azo and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
117047-51-5 |
|---|---|
Fórmula molecular |
C20H12N2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-14-8-5-12(6-9-14)21-22-13-7-10-17-18(11-13)20(25)16-4-2-1-3-15(16)19(17)24/h1-11,23H |
Clave InChI |
JTHHACVKOBMDCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





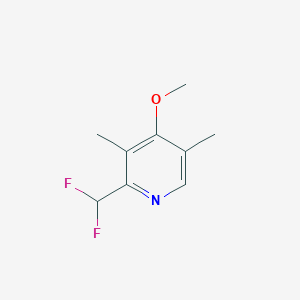
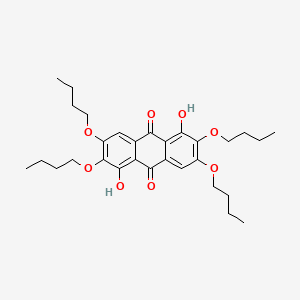
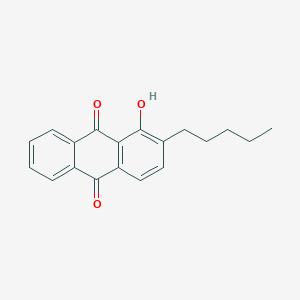
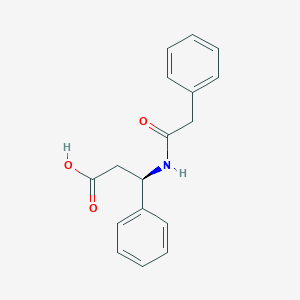

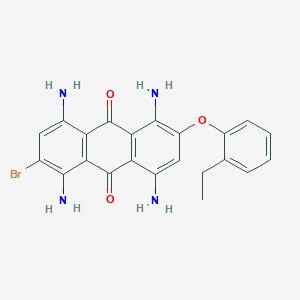

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
